2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidinone scaffold: Substituted at the 2-position with a sulfanyl (-S-) group and at the 3- and 5-positions with phenyl and 3,4-dimethylphenyl groups, respectively.
- Acetamide side chain: Linked via the sulfanyl group to an N-(2-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O2S2/c1-17-12-13-19(14-18(17)2)21-15-35-26-25(21)27(34)32(20-8-4-3-5-9-20)28(31-26)36-16-24(33)30-23-11-7-6-10-22(23)29/h3-15H,16H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUTZPHERFCPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide (CAS Number: 315679-05-1) is a thieno[2,3-d]pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C28H22FN3O2S2
- Molar Mass : 515.62 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : 12.13 (predicted)
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. A study highlighted the synthesis and biological evaluation of various thieno[2,3-d]pyrimidine derivatives, including the compound . The findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Case Study: Anticancer Screening
A multicellular spheroid model was utilized to screen for anticancer activity. The compound demonstrated notable cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 | |
| A549 (Lung Cancer) | 18 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
-
Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition studies revealed that the compound effectively inhibits DHFR activity, potentially leading to reduced proliferation of cancer cells.
- Inhibition Rate : Up to 70% at a concentration of 10 µM.
-
Cyclooxygenase (COX) : The compound exhibited moderate COX inhibitory activity, which is significant given COX's role in inflammation and cancer progression.
- COX Inhibition : Maximum inhibition recorded at 47% at a concentration of 20 µM.
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Thieno[2,3-d]pyrimidine derivatives have been shown to possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Analogues
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide () shares a thienopyrimidinone core but differs in:
- Ring fusion: Thieno[3,2-d]pyrimidinone vs. thieno[2,3-d]pyrimidinone in the target compound, altering electronic distribution.
- Substituents : A 2-(propan-2-yl)phenyl group replaces the 2-fluorophenyl acetamide, reducing polarity and increasing steric bulk.
Acetamide Derivatives with Varied Substitutions
Pharmacopeial Forum Compounds ()
Compounds f , g , and h in share acetamide functionalities but feature distinct backbones (e.g., hexan-2-yl or oxazinan-6-yl cores). Compared to the target compound:
- Hydrogen bonding: The target’s 4-oxo group and fluorophenyl may form stronger hydrogen bonds than the dimethylphenoxy groups in compounds, affecting crystallization and stability .
- Bioavailability : The 3,4-dimethylphenyl group in the target compound likely increases logP compared to ’s polar oxazinan derivatives.
Pyrimidine-Chromenone Hybrids ()
The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, ) differs in:
- Core structure: Chromenone-pyrazolopyrimidine hybrid vs. thienopyrimidinone.
- Functional groups: A dimethylamino group and isopropoxy substituents enhance solubility but reduce metabolic stability compared to the target’s dimethylphenyl group.
| Property | Target Compound | Compound |
|---|---|---|
| Melting Point | Not reported | 302–304°C |
| Mass (M+1) | Not reported | 571.198.8 |
The higher melting point of the compound suggests stronger intermolecular forces, possibly due to chromenone π-stacking .
Structural and Functional Implications
Hydrogen Bonding and Crystallography
- Crystal structure analysis : Tools like SHELXL () are critical for resolving complex hydrogen-bonding networks in such derivatives. The target compound’s 4-oxo and acetamide groups likely form intermolecular H-bonds, similar to patterns observed in .
- Graph set analysis : The 2-fluorophenyl group may participate in C–H···F interactions, influencing packing efficiency .
Pharmacological Predictions
Preparation Methods
Gewald Reaction for Thiophene Precursor Formation
The Gewald reaction is employed to synthesize the 2-aminothiophene-3-carboxylate intermediate, a critical precursor for thienopyrimidine derivatives. Ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate is prepared via cyclocondensation of 1-(4-nitrophenoxy)propan-2-one, ethyl cyanoacetate, and sulfur in ethanol with catalytic piperidine. This reaction proceeds at reflux (78°C) for 6–8 hours, yielding the thiophene core with a nitroaryl substituent.
Cyclocondensation to Form the Pyrimidine Ring
The aminothiophene intermediate undergoes cyclocondensation with urea or thiourea in refluxing acetic acid to form the pyrimidin-4-one ring. For example, heating ethyl 2-amino-4-methyl-5-(3,4-dimethylphenyl)thiophene-3-carboxylate with urea at 120°C for 4 hours generates 3-methyl-5-(3,4-dimethylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Microwave-assisted methods (900 W, 10–15 minutes) significantly reduce reaction times compared to conventional heating (1–5 hours).
Table 1: Comparison of Cyclocondensation Methods
Functionalization of the Thienopyrimidine Core
Introduction of the 3,4-Dimethylphenyl and Phenyl Groups
The 5-(3,4-dimethylphenyl) and 3-phenyl substituents are introduced via Suzuki-Miyaura cross-coupling. The thienopyrimidin-4-one core is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with 3,4-dimethylphenylboronic acid under palladium catalysis. Similarly, the 3-phenyl group is installed via Ullmann coupling with iodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline.
Sulfanyl Group Incorporation
The sulfanyl moiety at position 2 is introduced via nucleophilic displacement of a chlorinated intermediate. Treatment of 2-chlorothieno[2,3-d]pyrimidin-4-one with sodium hydrosulfide (NaSH) in ethanol at 60°C for 2 hours yields the 2-sulfanyl derivative. Alternatively, microwave-assisted thiolation using thiourea reduces reaction time to 20 minutes.
Synthesis of N-(2-Fluorophenyl)acetamide
Acetylation of 2-Fluoroaniline
2-Fluoroaniline is acetylated with acetic anhydride in dichloromethane at 0–5°C to prevent diacetylation. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol/water (3:1), yielding N-(2-fluorophenyl)acetamide with >95% purity.
Coupling with the Sulfanyl-thienopyrimidine
The final step involves coupling N-(2-fluorophenyl)acetamide with 2-sulfanylthienopyrimidine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Table 2: Key Reaction Parameters for Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 88 |
| Coupling Agent | DCC | 85 |
| Temperature | 25°C | 88 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity. Retention time: 8.7 minutes.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for the Gewald and cyclocondensation steps, enhancing reproducibility and reducing by-products. Purification via simulated moving bed (SMB) chromatography achieves kilogram-scale yields of 80–85% .
Q & A
Q. Optimization strategies :
- Solvent selection : Ethanol or DMF improves yield and selectivity .
- Catalysts : Triethylamine aids in deprotonation during coupling reactions .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thienopyrimidine core and substituent positions (e.g., 2-fluorophenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₃₀H₂₄FN₃O₂S₂).
- Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling reactions .
Advanced: How can computational methods enhance reaction mechanism understanding and synthesis design?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, identifying energetically favorable pathways .
- In-Silico Solvent Screening : Predict solvent effects on reaction kinetics using COSMO-RS simulations .
- Molecular Docking : Evaluate binding affinity to biological targets (e.g., kinase enzymes) to prioritize synthetic analogs .
Example : ICReDD’s framework combines computational predictions with experimental validation to reduce trial-and-error synthesis .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Q. Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) and compare bioactivity .
- Biological Assays : Test analogs in enzyme inhibition (e.g., EGFR kinase) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity.
Key Finding : The 3,4-dimethylphenyl group enhances hydrophobic interactions, while the sulfanyl bridge improves solubility .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Potential Causes :
- Purity variations : Impurities from incomplete purification (e.g., residual solvents) may skew results. Validate via HPLC .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
- Solubility Issues : Use DMSO stock solutions at <0.1% to avoid cytotoxicity artifacts .
Q. Resolution Strategy :
- Reproduce studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Cross-validate with orthogonal assays (e.g., Western blotting alongside MTT) .
Advanced: What methodologies are used to study pharmacokinetics and metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the thienopyrimidine core) .
- Caco-2 Permeability : Assess intestinal absorption potential .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
- LC-MS/MS Quantification : Track compound degradation in simulated gastric fluid .
Example : Replace the 2-fluorophenyl group with a trifluoromethyl analog to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
